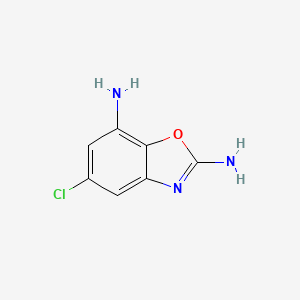

5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzoxazole-2,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMRHYIJSHPGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1,3 Benzoxazole 2,7 Diamine and Analogues

Conventional Synthetic Routes to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is a well-established field in organic synthesis, with numerous methods developed over the years. These can be broadly categorized into condensation-aromatization reactions of ortho-aminophenols and ring-closing strategies from appropriately substituted benzene (B151609) derivatives.

Condensation-Aromatization Reactions of ortho-Aminophenols and Precursors

The most prevalent and versatile approach to the benzoxazole core involves the reaction of an ortho-aminophenol with a one-carbon electrophile, followed by cyclization and aromatization. The choice of the one-carbon unit dictates the substituent at the 2-position of the resulting benzoxazole.

The general mechanism for benzoxazole synthesis from o-aminophenols involves the initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form a benzoxazoline ring. Subsequent dehydration or oxidation leads to the aromatic benzoxazole. nih.gov

| Precursor | Reagent | Conditions | 2-Substituent |

| o-Aminophenol | Aldehydes | Acid or metal catalysts | Aryl, Alkyl |

| o-Aminophenol | Carboxylic Acids | Dehydrating agents (e.g., PPA) | Aryl, Alkyl |

| o-Aminophenol | Acyl Chlorides | Base | Aryl, Alkyl |

| o-Aminophenol | Orthoesters | Acid catalysts | Alkyl, H |

| o-Aminophenol | Cyanogen (B1215507) bromide | Base | Amino |

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, serving as both a catalyst and a dehydrating agent. In the context of benzoxazole synthesis, PPA facilitates the condensation of ortho-aminophenols with carboxylic acids. researchgate.net The reaction proceeds by activation of the carboxylic acid by PPA, followed by acylation of the amino group of the ortho-aminophenol. The resulting N-(2-hydroxyphenyl)amide then undergoes PPA-mediated cyclodehydration to afford the 2-substituted benzoxazole. nih.govgoogle.com This method is particularly effective for the synthesis of 2-aryl- and 2-alkylbenzoxazoles. researchgate.net The use of a PPA-methanesulfonic acid (PPA-MSA) mixture has been reported as a convenient and effective alternative to PPA alone. researchgate.net Microwave irradiation has also been employed to accelerate PPA-catalyzed benzoxazole synthesis. njit.edu

The introduction of substituents at the 2-position of the benzoxazole ring can also be achieved through nucleophilic displacement reactions on a pre-formed benzoxazole bearing a suitable leaving group. A common precursor for these reactions is 2-chlorobenzoxazole (B146293), which can be prepared from 2-benzoxazolinone (B145934) by reaction with phosphorus pentachloride. google.com The chlorine atom at the 2-position is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing access to a wide range of 2-substituted benzoxazoles. acs.org

For instance, the synthesis of 2-aminobenzoxazoles can be achieved by the reaction of 2-chlorobenzoxazole with primary or secondary amines. acs.org This method offers a direct route to 2-amino substituted benzoxazoles, which are important pharmacophores. Another approach involves the direct C-H amination of the benzoxazole core at the 2-position, although this often requires transition metal catalysts and specific reaction conditions. nih.gov

Oxidative cyclization methods provide an alternative route to benzoxazoles, often starting from precursors that are not ortho-aminophenols. One common strategy involves the oxidative cyclization of phenolic Schiff bases, which are readily prepared from the condensation of a phenol (B47542) with an aldehyde and an amine. Various oxidizing agents, such as lead tetraacetate, manganese dioxide, and hypervalent iodine reagents, have been employed to effect this transformation. researchgate.net

More recent developments have focused on metal-catalyzed oxidative cyclizations, which often proceed under milder conditions and with greater efficiency. For example, copper-catalyzed methods have been developed for the conversion of bisaryloxime ethers to 2-arylbenzoxazoles. google.com Iron-catalyzed cascade C-N and C-O coupling reactions have also been utilized for benzoxazole synthesis. chemicalbook.com

Ring-Closing Reactions for Benzoxazole Formation

Targeted Synthesis of 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE

The synthesis of the specifically substituted 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related chloro- and amino-substituted benzoxazoles. A potential retrosynthetic analysis suggests that the target molecule could be constructed from a suitably substituted ortho-aminophenol precursor, namely 2,6-diamino-4-chlorophenol.

A forward synthesis could commence with a commercially available starting material such as 4-chloro-2-nitrophenol (B165678). The synthesis of this precursor itself can be achieved through the nitration of p-chlorophenol. google.com Subsequent reduction of the nitro group would yield 2-amino-4-chlorophenol (B47367). chemicalbook.comprepchem.com

The introduction of the second amino group at the 6-position (which corresponds to the 7-position in the final benzoxazole) is a key challenge. A potential strategy involves the nitration of 2-amino-4-chlorophenol, followed by a selective reduction of the newly introduced nitro group. However, controlling the regioselectivity of the nitration and achieving selective reduction in the presence of another amino group can be difficult.

An alternative and more controlled approach would be to start with 2,4-dichloro-6-nitrophenol. Selective nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino source, followed by reduction of the nitro group, could provide the desired 2,6-diamino-4-chlorophenol.

Once the key intermediate, 2,6-diamino-4-chlorophenol, is obtained, the final step would be the formation of the oxazole (B20620) ring with the introduction of the amino group at the 2-position. This can be achieved through cyclization with cyanogen bromide in the presence of a base, a well-established method for the synthesis of 2-aminobenzoxazoles. nih.gov The reaction of the ortho-aminophenol with cyanogen bromide first forms a cyanamide (B42294) intermediate, which then undergoes intramolecular cyclization to give the 2-aminobenzoxazole (B146116).

Proposed Synthetic Route:

Nitration of p-chlorophenol: Treatment of p-chlorophenol with nitric acid to introduce a nitro group at the 2-position, yielding 4-chloro-2-nitrophenol. google.com

Reduction of the nitro group: Reduction of 4-chloro-2-nitrophenol using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to afford 2-amino-4-chlorophenol. chemicalbook.comprepchem.com

Introduction of the second amino group: This is the most challenging step. A possible route involves the protection of the existing amino and hydroxyl groups, followed by nitration at the 6-position, and subsequent reduction.

Cyclization to form the 2-aminobenzoxazole: Reaction of the resulting 2,6-diamino-4-chlorophenol with cyanogen bromide in a basic medium to effect the cyclization and formation of the 2-amino-substituted oxazole ring, yielding the target compound, 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE. nih.gov

Precursor Chemistry and Starting Material Selection (e.g., Substituted 2,4-Diaminophenols)

The cornerstone of the synthesis of the 7-amino-benzoxazole moiety is the selection of a suitable aminophenol precursor. Substituted 2,4-diaminophenols are critical starting materials for building benzoxazoles with an amino group at the 7-position. bibliomed.org The condensation of 2,4-diaminophenol (B1205310) dihydrochloride (B599025) with various carboxylic acids in the presence of a cyclizing agent like polyphosphoric acid (PPA) is a documented method for producing 7-amino-2-substituted-benzoxazoles. bibliomed.org This approach establishes the core structure and the crucial 7-amino functionality in a single step.

For the target compound, the ideal precursor would be a 4-chloro-2,6-diaminophenol . The cyclization of this precursor would directly yield the 5-chloro-7-aminobenzoxazole skeleton. The 2-amino group is typically introduced in a subsequent step, often by reacting an intermediate with cyanogen bromide or a similar reagent.

Table 1: Representative Precursors for Substituted Benzoxazole Synthesis

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| 2,4-Diaminophenol dihydrochloride | p-Fluoro benzoic acid / PPA | 7-Amino-2-aryl-benzoxazole | bibliomed.org |

| 2-Amino-4-chlorophenol | Urea (B33335) | 5-Chloro-1,3-benzoxazol-2(3H)-one | scienceopen.comnih.gov |

| 2-Amino-4,6-dichlorophenol | Carbon disulfide / KOH | 5,7-Dichloro-1,3-benzoxazole-2-thiol | researchgate.net |

Strategic Introduction of the Chlorine Substituent at the 5-Position

The introduction of the chlorine atom at the 5-position of the benzoxazole ring is most efficiently achieved by utilizing a precursor that is already chlorinated at the corresponding position. The synthesis of numerous 5-chlorobenzoxazole (B107618) derivatives commences with 2-amino-4-chlorophenol . scienceopen.comnih.gov This starting material is readily available and ensures that the chlorine atom is correctly positioned from the outset, avoiding potentially problematic post-cyclization chlorination steps which could suffer from poor regioselectivity.

For instance, the reaction of 2-amino-4-chlorophenol with urea is a common method to produce 5-chloro-1,3-benzoxazol-2(3H)-one, a versatile intermediate for further derivatization. nih.gov This strategy highlights a key principle in benzoxazole synthesis: the substitution pattern of the final product is largely dictated by the substitution of the initial aminophenol.

Functionalization and Derivatization at the 2- and 7-Diamine Positions

Once the 5-chloro-7-aminobenzoxazole core is established, subsequent reactions can be performed to introduce the 2-amino group and derivatize both amino functionalities. The introduction of the 2-amino group can be accomplished by converting a 2-mercapto or 2-hydroxybenzoxazole intermediate. A more direct approach involves the reaction of the precursor aminophenol with cyanogen bromide to form the 2-aminobenzoxazole ring system.

Further functionalization of the diamine is a key step for creating analogues. For example, in related dichloro-benzoxazole systems, a 2-hydrazino group has been introduced and subsequently reacted with various electrophiles to form heterocyclic systems like triazoles and pyrazoles fused to the benzoxazole core. researchgate.net The amino groups at the 2- and 7-positions of the target molecule would be expected to exhibit similar nucleophilic character, allowing for reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes and ketones.

These derivatization reactions are crucial for modulating the physicochemical and biological properties of the final compounds.

Catalytic Approaches in Benzoxazole Synthesis

The cyclization of o-aminophenols with various partners is often facilitated by catalysts to improve reaction rates and yields. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and transition metals.

Brønsted Acid Catalysis

Brønsted acids are widely employed to promote the condensation and subsequent dehydrative cyclization required for benzoxazole formation. Polyphosphoric acid (PPA) is a classic and effective medium and catalyst for the synthesis of 2-arylbenzoxazoles from o-aminophenols and carboxylic acids, often requiring elevated temperatures. bibliomed.org Other Brønsted acids such as p-toluenesulfonic acid (p-TsOH) have also been utilized, sometimes in conjunction with microwave irradiation to accelerate the reaction.

Table 2: Brønsted and Lewis Acid Catalysts in Benzoxazole Synthesis

| Catalyst Type | Example Catalyst | Reactants | Notes | Reference |

|---|---|---|---|---|

| Brønsted Acid | Polyphosphoric Acid (PPA) | 2,4-Diaminophenol + Carboxylic Acid | High temperature (160-190°C) | bibliomed.org |

| Brønsted Acid | Fluorophosphoric Acid | 2-Aminophenol (B121084) + Aldehyde | Room temperature, short reaction time | |

| Lewis Acid | Samarium Triflate (Sm(OTf)₃) | o-Aminophenol + Aldehyde | Mild, reusable catalyst, aqueous medium | organic-chemistry.org |

Lewis Acid Catalysis

Lewis acids offer an alternative catalytic approach, often under milder conditions. Samarium triflate, for example, has been reported as a reusable and efficient catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org The Lewis acid activates the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amino group of the phenol and promoting the cyclization cascade.

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Cu, Pd, Ni)

Modern synthetic methods increasingly rely on transition metal catalysis to construct the benzoxazole ring. These methods often involve intramolecular C-O or C-N bond formation.

Copper (Cu) Catalysis: Copper catalysts, such as copper(I) iodide (CuI), are frequently used. They can be employed in combination with Brønsted acids for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Copper-catalyzed methods also enable the synthesis of benzoxazoles from o-haloanilides, providing an alternative route that does not start from an aminophenol.

Palladium (Pd) Catalysis: Palladium catalysts are primarily used for C-H functionalization of a pre-formed benzoxazole ring or in coupling reactions to build more complex structures.

Nickel (Ni) Catalysis: Nickel(II) complexes have been developed as catalysts for the intramolecular cyclization of 2-aminophenol with aromatic aldehydes, providing high yields with low catalyst loading.

These metal-catalyzed reactions represent powerful tools for synthesizing a diverse library of benzoxazole derivatives under various conditions.

Table 3: Metal Catalysts in Benzoxazole Synthesis

| Metal | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| Copper (Cu) | CuI / Brønsted Acid | Cyclization with β-diketones | organic-chemistry.org |

| Nickel (Ni) | Ni(II) complexes of benzoyl hydrazones | Intramolecular cyclization with aldehydes |

Heterogeneous Catalysis and Catalyst Recyclability

The synthesis of benzoxazoles, including chloro-substituted analogues, has increasingly utilized heterogeneous catalysts due to their significant advantages in terms of operational simplicity, catalyst recovery, and reusability. nih.govorganic-chemistry.org These catalysts simplify the work-up procedure and minimize chemical waste, aligning with the principles of sustainable chemistry. nih.govacs.org

Several types of heterogeneous catalysts have proven effective. Copper(II) oxide nanoparticles, for example, have been used for the intramolecular cyclization of o-bromoaryl derivatives in DMSO, offering an efficient, ligand-free route to substituted benzoxazoles. organic-chemistry.org A key advantage of this system is that the catalyst can be recovered and recycled without a significant loss of activity. organic-chemistry.org Similarly, readily available and air-stable copper(II) ferrite (B1171679) nanoparticles serve as a sustainable catalyst that can be magnetically recovered and reused multiple times. organic-chemistry.org

Brønsted acidic ionic liquid (BAIL) gels, prepared by treating an ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), represent another class of efficient, reusable heterogeneous catalysts. nih.govacs.org These gels have been successfully employed for the condensation of o-aminophenols with aldehydes under solvent-free conditions, achieving high product yields. nih.govacs.org The BAIL gel catalyst can be easily separated by centrifugation and has been reused for up to five consecutive runs without any significant decrease in its catalytic activity. nih.govacs.org

Magnetic nanoparticles have also been employed as supports for catalysts, facilitating easy separation from the reaction mixture using an external magnet. acs.orgnih.gov A ruthenium-based catalyst system involving phosphine-functionalized magnetic nanoparticles (Fe3O4@SiO2@PPh2) has been developed for the one-pot synthesis of benzoxazoles from primary alcohols and 2-aminophenol. acs.org Another example is an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP), which effectively catalyzes the reaction between 2-aminophenols and aldehydes. nih.gov This catalyst demonstrated good reusability over several cycles with only a slight decrease in performance. nih.gov The FeCeOx@g-C3N4 nanocomposite is another novel catalyst that has shown excellent recyclability, maintaining high activity for up to four reuses. nih.govresearchgate.net

| Catalyst | Reaction Type | Key Advantages | Recyclability | Source(s) |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Condensation of 2-aminophenol and aldehyde | Solvent-free conditions, high yields, simple work-up | Reusable for at least 5 runs without significant loss of activity | nih.govacs.org |

| Copper(II) Oxide Nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives | Ligand-free, efficient | Can be recovered and recycled without loss of activity | organic-chemistry.org |

| Ruthenium on Magnetic Nanoparticles (PFMNPs) | Acceptorless dehydrogenative coupling of alcohols and 2-aminophenol | Magnetic separation, one-pot synthesis | Easily recyclable via magnetic separation | acs.org |

| Ionic Liquid on Magnetic Nanoparticles (LAIL@MNP) | Condensation of 2-aminophenol and aldehyde | Solvent-free, ultrasound-assisted, rapid reaction | Reusable several times with a slight decrease in performance | nih.gov |

| FeCeOx@g-C3N4 Nanocomposite | One-pot synthesis of imidazoles (applicable principle) | High yields, mild conditions, short reaction time | Reusable up to four times without significant decline in activity | nih.govresearchgate.net |

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also environmentally benign. These modern approaches are crucial for the synthesis of benzoxazole derivatives, including 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Principles in Benzoxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzoxazole scaffolds. jetir.org A primary goal is the use of environmentally friendly solvents, with water being an ideal choice. rsc.orgorgchemres.org For instance, a simple and green method for synthesizing benzoxazoles involves the reaction of o-aminophenols and aldehydes in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org The development of protocols that minimize waste and maximize atom economy is a central theme. organic-chemistry.org This includes one-pot syntheses that avoid the isolation of intermediates, thereby saving time, solvents, and resources. organic-chemistry.orgacs.org

The use of recyclable heterogeneous catalysts is a cornerstone of green benzoxazole synthesis, as it reduces catalyst waste and cost. nih.govacs.org Furthermore, replacing hazardous reagents with greener alternatives is a key strategy. organic-chemistry.org For example, some methods represent a green approach by avoiding harsh chemicals and promoting straightforward reaction pathways. organic-chemistry.org The combination of sustainable catalysts, such as deep eutectic solvents (DESs), with energy-efficient techniques like microwave irradiation exemplifies the application of multiple green chemistry principles in a single process. bohrium.commdpi.com

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a significant step towards greener synthesis, as it eliminates solvent waste, which is a major contributor to pollution in the chemical industry. nih.govbohrium.com The synthesis of benzoxazoles has been successfully achieved without solvents, often through the condensation of 2-aminophenols and aldehydes. nih.govbohrium.com In one approach, a Brønsted acidic ionic liquid (BAIL) gel acts as both a catalyst and a reaction medium, allowing the reaction to proceed efficiently at 130 °C with simple purification steps. nih.govacs.org

Deep eutectic solvents (DESs), such as [CholineCl][oxalic acid], have also been employed as sustainable and recyclable catalysts for benzoxazole synthesis under solvent-free microwave irradiation. bohrium.commdpi.com This method not only avoids organic solvents but also benefits from the rapid heating provided by microwaves, leading to high conversions in short reaction times. bohrium.commdpi.com The use of imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free sonication is another advanced technique that combines the benefits of a recyclable catalyst with the absence of bulk solvent, producing only water as a byproduct. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.combenthamdirect.com Microwave irradiation provides efficient, internal heating by direct coupling of microwave energy with the molecules in the reaction mixture. eurekaselect.combenthamdirect.com This leads to a rapid transfer of energy, dramatically reducing reaction times from hours to minutes, increasing product yields, and enhancing selectivity. mdpi.comresearchgate.net

This technique has been widely applied to the synthesis of benzoxazole derivatives. eurekaselect.combenthamdirect.comresearchgate.net A common application is the condensation of 2-aminophenols with various substrates like aldehydes and carboxylic acids. eurekaselect.comresearchgate.net For example, the synthesis of 5-chloro-2-phenylbenzoxazole from 2-amino-4-chlorophenol and benzaldehyde (B42025) was achieved in just 15 minutes at 120 °C under microwave irradiation, demonstrating higher conversion rates and shorter reaction times compared to other reported methods. mdpi.com The combination of microwave heating with solvent-free conditions and a recyclable deep eutectic solvent (DES) catalyst creates a highly efficient and environmentally benign synthetic protocol. bohrium.commdpi.com

Ultrasound-Assisted Synthesis Methodologies

Ultrasound irradiation is another non-conventional energy source that has been effectively used to promote organic reactions, including the synthesis of benzoxazoles. mdpi.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon enhances mass transfer and accelerates reaction rates. bohrium.comnih.gov

Ultrasound has been employed as an alternative to thermal heating, often resulting in minimized reaction times and high yields. mdpi.com A green method for synthesizing benzoxazoles utilizes an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) under solvent-free sonication at 70 °C, with reactions completing in 30 minutes. nih.gov This approach is noted for being more efficient and safer than conventional heating, producing moderate to good yields of various benzoxazole derivatives. nih.govbohrium.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, is a burgeoning field in green chemistry. This technique often allows reactions to proceed in the absence of a solvent, thereby reducing waste and environmental impact. Mechanical milling has been noted as an alternative to thermal heating for benzoxazole synthesis, contributing to minimized reaction times and high yields. mdpi.com While less documented for benzoxazoles compared to microwave or ultrasound techniques, its principles offer a promising solvent-free pathway for constructing the benzoxazole core.

| Methodology | Principle | Key Advantages | Example Application | Source(s) |

|---|---|---|---|---|

| Microwave-Assisted | Rapid, uniform heating via dielectric interactions | Drastically reduced reaction times, higher yields, improved selectivity | Condensation of 2-aminophenols and aldehydes using a DES catalyst | bohrium.commdpi.comeurekaselect.combenthamdirect.com |

| Ultrasound-Assisted | Acoustic cavitation creates localized high-energy zones | Enhanced reaction rates, high yields, mild overall conditions | Solvent-free synthesis using a magnetic nanocatalyst (LAIL@MNP) | nih.govbohrium.comnih.gov |

| Solvent-Free | Reactants are mixed without a bulk solvent medium | Eliminates solvent waste, simplifies purification, reduces environmental impact | Condensation using a Brønsted acidic ionic liquid gel as catalyst and medium | nih.govacs.orgbohrium.com |

| Mechanochemical | Mechanical energy (milling/grinding) induces reaction | Solvent-free, energy-efficient, potential for novel reactivity | Alternative to thermal heating for benzoxazole formation | mdpi.com |

Deep Eutectic Solvents (DES) in Benzoxazole Formation

Deep Eutectic Solvents (DESs) have emerged as a new class of ionic liquids with advantageous properties for organic synthesis, including low cost, low toxicity, and often biodegradability. rsc.orgrsc.org Their application as both solvents and catalysts in the formation of benzoxazoles represents a significant advancement in green chemistry. rsc.orgrsc.org Research has demonstrated that DES can effectively mediate the synthesis of 2-arylbenzoxazoles from the reaction of 2-aminophenols with aromatic aldehydes under solvent-free conditions. rsc.org

One of the key advantages of using DES is the potential for catalyst and solvent recycling without a significant loss of activity. rsc.orgrsc.org For example, a choline (B1196258) chloride:urea based DES has been used to catalyze the arylation of benzoxazoles, affording excellent yields under mild conditions without the need for additional additives. rsc.orgrsc.org The reactions proceed smoothly across a range of substrates, yielding the desired products in high yields and with short reaction times. rsc.orgrsc.org The use of DES avoids the need for expensive and toxic heavy metal catalysts like palladium, which are often employed in traditional cross-coupling methods for C-2 arylation. rsc.orgrsc.org

To optimize synthesis, various approaches including conventional heating, microwave-assisted synthesis, and ultrasound have been explored in conjunction with DES. mdpi.com

Table 1: Comparison of Synthetic Methods for Benzoxazole Derivatives Using DES

| Methodology | Reactants | DES System | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| DES-Catalyzed Arylation | Benzoxazole, Aromatic Aldehydes | Not specified | Solvent-free | High yields, short reaction time, recyclable catalyst, avoids expensive palladium catalysts. | rsc.org |

| DES-Mediated Synthesis | Schiff Bases (from 2-aminophenol and benzaldehydes) | Not specified | 40 °C, 3 h | Eco-friendly alternative to conventional solvents and methods. | mdpi.com |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and minimal environmental impact. Several methodologies have been developed for the synthesis of benzoxazole derivatives in an aqueous medium. organic-chemistry.orgijpbs.comecust.edu.cnrsc.org

Table 2: Examples of Benzoxazole Synthesis in Aqueous Media

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Samarium Triflate | o-aminophenols, Aldehydes | Mild conditions | Not specified | organic-chemistry.org |

| Ag@TiO2 nanocomposite | o-aminophenols, Aldehydes | Aqueous media | Not specified | ijpbs.com |

| 30% H2O2 (Oxidant) | 2-aminophenol, Isothiocyanates | Ethanol/Water, Microwave, 100 °C, 10 min | 88-98% | rsc.org |

Optimization of Reaction Parameters and Yields

The efficiency and yield of benzoxazole synthesis are highly dependent on the careful optimization of various reaction parameters. Key factors include temperature, reaction time, and the stoichiometry of the reagents.

Temperature and Time Control

Temperature and reaction duration are critical parameters that must be precisely controlled to maximize product yield and minimize the formation of impurities. The optimal temperature can vary significantly depending on the specific reactants and catalytic system employed. For instance, a Tf2O-promoted synthesis of 2-benzylbenzo[d]oxazole involves cooling the initial mixture to 0 °C before adding the activating agent, followed by stirring for one hour at room temperature. nih.gov In contrast, other protocols, such as those using a Brønsted acidic ionic liquid gel catalyst, may require elevated temperatures of 130 °C for 5 hours. rsc.org The reaction time is typically determined by monitoring the consumption of starting materials, often through techniques like Thin Layer Chromatography (TLC), to ensure the reaction goes to completion without degrading the product.

Reagent Equivalents and Stoichiometry

The molar ratios of reactants play a crucial role in the outcome of the synthesis. Precise control of stoichiometry is essential for achieving high yields and preventing the formation of unwanted side products. In a typical procedure for synthesizing 2-substituted benzoxazoles, slight excesses of certain reagents may be used to drive the reaction to completion. For example, in a reaction starting with 0.5 mmol of 2-aminophenol, 0.55 mmol of the amide and 0.6 mmol of triflic anhydride (B1165640) (Tf2O) might be used. nih.gov This careful adjustment of reagent equivalents ensures the limiting reactant is fully consumed, thereby maximizing the yield of the desired benzoxazole derivative.

Purification Methodologies (e.g., Recrystallization, Chromatography)

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Column Chromatography is a widely used technique for the purification of benzoxazole derivatives. nih.gov The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc). nih.gov The polarity of the eluent is optimized to achieve effective separation of the product from impurities. For example, a PE:EtOAc ratio of 20:1 has been successfully used to purify 2-benzylbenzo[d]oxazole. nih.gov

Recrystallization is another common and effective purification method, particularly for solid products. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Upon cooling, the pure product crystallizes out of the solution, leaving impurities behind in the solvent. Solvents such as petroleum ether or diethyl ether have been used for the recrystallization of benzoxazole derivatives. nih.gov

Chemical Reactivity and Derivatization Studies of 5 Chloro 1,3 Benzoxazole 2,7 Diamine

Reactivity of the Benzoxazole (B165842) Core

The benzoxazole ring system, an aromatic heterocycle, possesses distinct reactivity patterns influenced by the electron-donating effects of the fused benzene (B151609) ring and the heteroatoms. The presence of two strongly activating amino groups at positions 2 and 7, and a deactivating chloro group at position 5, further modifies the electron density and, consequently, the reactivity of the core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. rsc.org In 5-chloro-1,3-benzoxazole-2,7-diamine, the sites of electrophilic attack are primarily directed by the powerful activating and ortho-, para-directing effects of the two amino groups. libretexts.orglibretexts.org The amino group at the 7-position strongly activates the benzene portion of the benzoxazole core. The typical positions for electrophilic attack on a benzene ring are ortho and para to an activating group. libretexts.org

The directing effects of the substituents on the benzene ring of the 5-chloro-1,3-benzoxazole-2,7-diamine are as follows:

7-Amino group: A potent activating group that directs electrophiles to the ortho (position 6) and para (position 4) positions.

5-Chloro group: A deactivating group that is also an ortho-, para-director. libretexts.org

Considering these combined influences, the most probable sites for electrophilic substitution are the 4- and 6-positions, which are ortho and para to the strongly activating 7-amino group. Steric hindrance might play a role in favoring one position over the other.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-chloro-1,3-benzoxazole-2,7-diamine

| Reagent/Reaction | Expected Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 5-chloro-4-nitro-1,3-benzoxazole-2,7-diamine and/or 5-chloro-6-nitro-1,3-benzoxazole-2,7-diamine |

| Halogenation (Br₂/FeBr₃) | 4-bromo-5-chloro-1,3-benzoxazole-2,7-diamine and/or 6-bromo-5-chloro-1,3-benzoxazole-2,7-diamine |

| Sulfonation (SO₃/H₂SO₄) | 5-chloro-1,3-benzoxazole-2,7-diamine-4-sulfonic acid and/or 5-chloro-1,3-benzoxazole-2,7-diamine-6-sulfonic acid |

| Friedel-Crafts Acylation | Acylation is likely to occur on the more nucleophilic amino groups rather than the aromatic ring. |

Note: The precise regioselectivity would need to be determined experimentally, as it can be influenced by reaction conditions and the specific electrophile used.

The 2-amino group of the benzoxazole core is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents. This amino group can act as a nucleophile in various transformations, leading to the formation of new C-N bonds. The synthesis of N-substituted 2-aminobenzoxazoles is a well-established area of research. nih.govacs.org

Common derivatization reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging due to the potential for over-alkylation.

Formation of ureas and thioureas: Reaction with isocyanates and isothiocyanates, respectively.

These reactions are typically straightforward and allow for the facile modification of the 2-position, enabling the synthesis of a diverse library of derivatives. researchgate.net

The benzoxazole ring, while generally stable, can undergo ring-opening reactions under certain conditions. These transformations often involve nucleophilic attack at the C2 position, leading to cleavage of the C-O or C-N bond within the oxazole (B20620) ring. For instance, reactions with strong nucleophiles can lead to the opening of the heterocyclic ring. rsc.org

Conversely, the opened intermediates can sometimes be recyclized to form different heterocyclic systems. These ring-opening and ring-closing sequences provide synthetic routes to other valuable scaffolds. The presence of the amino groups in 5-chloro-1,3-benzoxazole-2,7-diamine could influence the propensity for such transformations, potentially participating in intramolecular cyclizations following a ring-opening event.

Reactivity of the Chlorine Substituent at the 5-Position

The chlorine atom at the 5-position of the benzoxazole ring is a versatile handle for a variety of chemical modifications, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chlorine atom with other halogens. nih.gov For instance, treatment with a fluoride (B91410) salt in the presence of a suitable catalyst or under high-temperature conditions could potentially yield the corresponding 5-fluoro derivative. researchgate.net Similarly, reaction with sodium iodide could lead to the 5-iodo analog. These transformations are valuable for tuning the electronic properties of the molecule and for providing precursors for further reactions where iodine is a better leaving group.

The carbon-chlorine bond at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. ncsu.edu

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 5-chloro-1,3-benzoxazole-2,7-diamine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com This is a highly versatile method for introducing aryl or vinyl substituents at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgbeilstein-journals.orgrsc.org This would provide a route to 5-amino-substituted benzoxazole derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. organic-chemistry.orgwikipedia.orgnih.gov This introduces an alkynyl moiety at the 5-position.

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would result in the introduction of a vinyl group at the 5-position.

Table 2: Potential Cross-Coupling Reactions at the 5-Position of 5-chloro-1,3-benzoxazole-2,7-diamine

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | 5-R-1,3-benzoxazole-2,7-diamine (R = aryl, vinyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, base | 5-(R₂N)-1,3-benzoxazole-2,7-diamine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 5-(R-C≡C)-1,3-benzoxazole-2,7-diamine |

| Heck | R-CH=CH₂ | Pd catalyst, base | 5-(R-CH=CH)-1,3-benzoxazole-2,7-diamine |

Note: The specific conditions for these reactions (catalyst, ligand, base, solvent, temperature) would need to be optimized for this particular substrate.

Reactivity of the Amine Functionalities at the 2- and 7-Positions

The chemical behavior of 5-chloro-1,3-benzoxazole-2,7-diamine is dominated by the nucleophilic character of its two amino groups. The exocyclic amine at the 2-position and the aromatic amine at the 7-position exhibit different reactivity profiles due to their distinct electronic environments. The 2-amino group is influenced by the adjacent oxygen and nitrogen atoms within the oxazole ring, while the 7-amino group's reactivity is modulated by the fused benzene ring and the electron-withdrawing chloro substituent. These differences allow for selective functionalization under controlled reaction conditions, enabling the synthesis of a wide array of novel heterocyclic compounds.

Acylation and Amide Formation

The amine groups of 5-chloro-1,3-benzoxazole-2,7-diamine readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. This reaction is a fundamental method for introducing a wide range of functional groups onto the benzoxazole core.

Detailed research findings indicate that the reaction typically proceeds via nucleophilic acyl substitution. The reaction can be carried out using acylating agents like acetyl chloride, benzoyl chloride, or substituted benzoyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated acid. ekb.eg Depending on the stoichiometry of the reagents, either mono- or di-acylated products can be obtained. Selective acylation at one of the two amine sites may be achievable by carefully controlling the reaction conditions and the nature of the acylating agent.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Structure | Product Name |

|---|---|---|

| Acetyl Chloride | N-(7-amino-5-chloro-1,3-benzoxazol-2-yl)acetamide | Mono-acylated product |

| Benzoyl Chloride | N,N'-(5-chloro-1,3-benzoxazole-2,7-diyl)dibenzamide | Di-acylated product |

| Chloroacetyl Chloride | 2-chloro-N-(7-(2-chloroacetamido)-5-chloro-1,3-benzoxazol-2-yl)acetamide | Di-acylated product |

Alkylation Reactions

Alkylation of the amine functionalities introduces alkyl groups, which can significantly alter the molecule's physical and chemical properties. These reactions are typically performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to facilitate the nucleophilic substitution. researchgate.net

The reaction conditions, including the choice of base, solvent, and temperature, can influence the degree and position of alkylation. Strong bases like sodium hydride or potassium carbonate are often employed. researchgate.net It is possible to obtain a mixture of mono-, di-, and even poly-alkylated products on both nitrogen atoms, necessitating chromatographic purification to isolate the desired compound. Phase transfer catalysis conditions have also been effectively used for the alkylation of related heterocyclic systems. researchgate.net

Table 2: Potential Alkylation Reactions

| Alkylating Agent | Base | Expected Product |

|---|---|---|

| Methyl Iodide | K₂CO₃ | N²,N⁷-dimethyl-5-chloro-1,3-benzoxazole-2,7-diamine |

| Benzyl Bromide | NaH | N²,N⁷-dibenzyl-5-chloro-1,3-benzoxazole-2,7-diamine |

| Allyl Bromide | K₂CO₃ | N²,N⁷-diallyl-5-chloro-1,3-benzoxazole-2,7-diamine |

Sulfonylation and Phosphonylation

The formation of sulfonamides through the reaction of the amine groups with sulfonyl chlorides is a well-established transformation for creating compounds with diverse applications. In a typical procedure, 5-chloro-1,3-benzoxazole-2,7-diamine is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in a suitable solvent like pyridine, which also acts as an acid scavenger. derpharmachemica.com This reaction leads to the formation of highly stable N-sulfonylated derivatives. The synthesis of various benzoxazole benzenesulfonamides has been reported as a route to biologically active molecules. nih.gov Similar to acylation, both mono- and di-sulfonylation are possible. Phosphonylation can be achieved analogously using phosphonyl chlorides.

Condensation Reactions with Carbonyl Compounds

The primary amine groups of the diamine can react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. This reaction typically involves heating the diamine with the carbonyl compound, often with azeotropic removal of water to drive the reaction to completion. The resulting imines are versatile intermediates that can undergo further reactions, such as reduction to form secondary amines or participation in cyclization reactions. The condensation of diamines with various reagents can serve as a key step in the synthesis of more complex heterocyclic systems. rsc.org

Cyclization Reactions involving Diamine Moieties (e.g., formation of fused heterocycles)

The diamine structure of 5-chloro-1,3-benzoxazole-2,7-diamine is an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. The spatial arrangement of the two amino groups allows for cyclization reactions with bifunctional electrophiles to construct new rings fused to the benzoxazole framework. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of a seven-membered diazepine (B8756704) ring. Similarly, reactions with reagents like carbon disulfide or phosgene (B1210022) can yield fused five- or six-membered rings containing additional heteroatoms. The reaction of diamines with other heterocyclic precursors is a known method for creating novel, complex ring systems. rsc.orgnih.gov Such cyclization reactions are pivotal in expanding the structural diversity of benzoxazole-based compounds. researchgate.netnih.gov

Mechanistic Investigations of Key Reactions

The mechanisms of the primary reactions involving 5-chloro-1,3-benzoxazole-2,7-diamine are generally well-understood within the principles of organic chemistry.

Acylation and Sulfonylation : These reactions proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (or the sulfur atom of the sulfonyl chloride). This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the amide or sulfonamide.

Alkylation : This is a classic nucleophilic substitution (SN2) reaction. The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.

Condensation with Carbonyls : The formation of an imine begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then protonated, and subsequent dehydration (loss of a water molecule) yields the final imine product.

Cyclization Reactions : The mechanisms for these reactions are highly dependent on the specific reagents used. However, they generally involve an initial intermolecular reaction at one amine group, followed by an intramolecular nucleophilic attack from the second amine group to close the ring. For example, in the formation of a fused diazepine ring with a β-diketone, the reaction likely proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration. rsc.org

Proposed Reaction Pathways

Without experimental data for 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, proposed reaction pathways are speculative and based on the known reactivity of the functional groups present: two primary aromatic amine groups, a chloro substituent, and the benzoxazole core.

The presence of two amino groups at positions 2 and 7 makes the molecule highly susceptible to electrophilic substitution on the benzene ring, directed by the activating amino groups. However, the benzoxazole core itself is an electron-withdrawing system, which can influence the regioselectivity of such reactions. The chloro group at position 5 also influences the electron density of the ring.

Derivatization reactions would likely target the highly nucleophilic amino groups. Potential reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: The primary amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a variety of other functional groups. Given the presence of two amino groups, selective diazotization would likely require careful control of reaction conditions.

Alkylation: Reaction with alkyl halides could lead to N-alkylation of the amino groups.

Identification of Reaction Intermediates

The identification of reaction intermediates is entirely dependent on the specific reaction being performed. For the proposed pathways mentioned above, several types of intermediates could be anticipated:

| Proposed Reaction Pathway | Potential Reaction Intermediates |

| Electrophilic Aromatic Substitution | Arenium ions (sigma complexes) |

| Acylation of Amino Groups | Tetrahedral carbonyl addition intermediates |

| Diazotization of Amino Groups | Diazonium salts |

Interactive Data Table: Potential Reaction Intermediates This table is a representation of potential, not experimentally confirmed, intermediates.

| Reaction Type | Intermediate Structure | Key Features |

| Nitration (Electrophilic) | Nitrated arenium ion | Positive charge delocalized over the aromatic ring. |

| Acetylation (Acylation) | N-acetylated tetrahedral intermediate | Tetrahedral carbon attached to the amino nitrogen and a carbonyl group. |

| Diazotization | Aryl diazonium ion | A nitrogen-nitrogen triple bond attached to the aromatic ring. |

Kinetic Studies of Reaction Rates

No kinetic studies concerning the reaction rates of 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE have been found in the reviewed literature. To perform such a study, one would need to monitor the concentration of the reactant or a product over time for a specific reaction.

A hypothetical kinetic study on the acylation of the amino groups, for instance, would likely reveal pseudo-first-order kinetics if the acylating agent is used in large excess. The rate of reaction would be influenced by factors such as:

Temperature: Higher temperatures generally lead to faster reaction rates.

Solvent: The polarity and protic nature of the solvent can significantly affect reaction rates.

Concentration of reactants: The rate is dependent on the concentration of both the benzoxazole diamine and the reacting partner.

Steric hindrance: The accessibility of the amino groups to the incoming reagent will play a role in the reaction rate.

Without experimental data, any discussion of reaction rate constants or the order of reaction remains purely theoretical.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 5-Chloro-1,3-benzoxazole-2,7-diamine is expected to reveal distinct signals corresponding to the aromatic protons and the amine protons. The aromatic region would likely show two signals for the protons on the benzene (B151609) ring. The proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as singlets due to the substitution pattern, which prevents typical ortho or meta coupling between them. Their chemical shifts would be influenced by the electron-donating amine groups and the electron-withdrawing chloro and oxazole (B20620) ring substituents. The amine protons (-NH₂) at positions 2 and 7 would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 5-Chloro-1,3-benzoxazole-2,7-diamine. (Note: This data is hypothetical and for illustrative purposes only.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 6.5 - 7.0 | Singlet (s) |

| H-6 | 6.8 - 7.3 | Singlet (s) |

| 2-NH₂ | 4.0 - 5.5 | Broad Singlet (br s) |

| 7-NH₂ | 5.0 - 6.5 | Broad Singlet (br s) |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would be critical for confirming the carbon skeleton. The molecule has seven carbon atoms in the benzoxazole (B165842) ring system, and due to the molecule's asymmetry, seven distinct signals are expected. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons, with variations caused by the different substituents (chloro and amino groups) and the heteroatoms (nitrogen and oxygen) in the ring. The carbon atom at position 2 (C-2), being bonded to two nitrogen atoms and an oxygen atom within the heterocyclic ring, would be expected to have the most downfield chemical shift among the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-1,3-benzoxazole-2,7-diamine. (Note: This data is hypothetical and for illustrative purposes only.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 |

| C-3a | 140 - 150 |

| C-4 | 100 - 110 |

| C-5 | 115 - 125 |

| C-6 | 110 - 120 |

| C-7 | 135 - 145 |

| C-7a | 145 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would confirm any proton-proton couplings, although minimal coupling is expected in the aromatic region for this specific substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C-4/H-4 and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-4 to C-5, C-6, and C-3a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons.

Solid-State NMR Applications for Polymorph Analysis (if applicable)

No information is available regarding the existence of different polymorphic forms of this compound. If polymorphs were to be discovered, solid-state NMR would be a powerful, non-destructive technique to characterize and differentiate them by analyzing the distinct chemical shifts and relaxation times of the carbon and nitrogen atoms in the solid crystalline lattice.

Vibrational Spectroscopy Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would provide clear evidence for the presence of key functional groups. The most prominent features in the IR spectrum would be the stretching vibrations of the N-H bonds of the two amine groups, typically appearing as a pair of sharp to medium bands in the 3300-3500 cm⁻¹ region. Other significant absorptions would include C=N stretching from the oxazole ring and C-Cl stretching.

Table 3: Predicted IR Absorption Bands for 5-Chloro-1,3-benzoxazole-2,7-diamine. (Note: This data is hypothetical and for illustrative purposes only.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch | 1620 - 1680 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Strong |

| C-O Stretch | 1200 - 1275 | Strong |

| C-Cl Stretch | 600 - 800 | Medium - Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a fingerprint for a particular molecule. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of specific molecular vibrations.

For 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, the Raman spectrum would be characterized by vibrations of the benzoxazole core, as well as modes from the chloro and diamine substituents. The aromatic C-C stretching vibrations of the benzene ring typically appear in the 1400 to 1625 cm⁻¹ range mdpi.com. The C=N stretching of the oxazole ring is expected around 1520-1608 cm⁻¹ esisresearch.org. Vibrations involving the C-O-C linkage within the oxazole ring are also characteristic, with asymmetric and symmetric stretching modes anticipated. For instance, in 2-mercaptobenzoxazole, these are reported at 1250 and 1073 cm⁻¹, respectively esisresearch.orgesisresearch.org.

The amino groups (-NH₂) would introduce N-H stretching vibrations, typically found in the high-frequency region of 3300-3500 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹, which helps confirm the presence of the chlorine substituent.

Table 1: Predicted Raman Shifts and Vibrational Modes for 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE Data based on typical vibrational frequencies for related functional groups and benzoxazole derivatives.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| 3300 - 3500 | N-H Stretching (asymmetric & symmetric) |

| 1600 - 1625 | Aromatic C=C Stretching / N-H Bending |

| 1520 - 1608 | C=N Stretching of Oxazole Ring |

| 1400 - 1500 | Aromatic C=C Stretching |

| ~1250 | C-O-C Asymmetric Stretching |

| ~1075 | C-O-C Symmetric Stretching |

| 600 - 800 | C-Cl Stretching |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, with the molecular formula C₇H₆ClN₃O, HRMS can distinguish its exact mass from other molecules with the same nominal mass.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct molecular ion peaks: the M+ peak corresponding to the molecule with ³⁵Cl, and the M+2 peak for the molecule with ³⁷Cl. The intensity ratio of the M+ to M+2 peak is approximately 3:1, which is a characteristic signature of a monochlorinated compound libretexts.org.

Table 2: Calculated Exact Masses for Isotopologues of 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₇H₆³⁵ClN₃O | M+ | 183.02504 |

| C₇H₆³⁷ClN₃O | M+2 | 185.02209 |

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. For benzoxazole derivatives, fragmentation often involves cleavage of the heterocyclic ring.

The fragmentation of 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE would likely begin with the molecular ion (m/z 183/185). Plausible fragmentation pathways could include:

Loss of HCl: A common fragmentation for chloro-aromatic compounds, leading to a fragment at m/z 147.

Loss of HCN: Cleavage of the oxazole ring could result in the elimination of hydrogen cyanide, a characteristic loss for nitrogen-containing heterocycles.

Loss of CO: Ring fragmentation can also lead to the loss of carbon monoxide.

Cleavage of Amino Groups: Loss of NH₂ or related fragments might also be observed.

The analysis of thiazine-substituted benzoxazoles has shown that fragmentation patterns are often similar across structurally related compounds, making mass spectrometry a reliable tool for characterization orientjchem.org. The study of halogenostyrylbenzoxazoles also highlights that fragmentation can be highly specific, sometimes dominated by rearrangements that reveal the substituent positions researchgate.net.

Table 3: Plausible Mass Fragments for 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE

| m/z (for ³⁵Cl) | Proposed Fragment |

| 183 | [M]+ (Molecular Ion) |

| 155 | [M - CO]+ |

| 156 | [M - HCN]+ |

| 147 | [M - HCl]+ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While the crystal structure for 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE is not publicly available, analysis of related structures provides insight into the expected molecular geometry. Studies on various 2-substituted benzoxazole derivatives show that the benzoxazole ring system is typically planar or nearly planar nih.govresearchgate.net. For example, in the structure of 5-chloro-2-phenyl-1,3-benzothiazole, a related heterocyclic system, the dihedral angle between the benzothiazole ring and the phenyl ring is only 7.11° researchgate.net. It is expected that the fused ring system of 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE would also be largely planar.

Crystallographic Refinement Methodologies (e.g., SHELX)

After the initial diffraction data is collected and a preliminary structural model is obtained, a process of refinement is required to improve the model to best fit the experimental data. SHELXL is a widely used program for crystal structure refinement nih.govokstate.edu. The refinement process uses a least-squares method to minimize the differences between the observed structure factors (derived from the diffraction intensities in the .hkl file) and the calculated structure factors (derived from the atomic model in the .ins file) uky.edustfc.ac.uk.

Key aspects of the SHELXL refinement process include:

Refinement against F²: SHELXL refines against the squared structure factor amplitudes (F²), which is statistically preferable to refining against F, especially for weak reflections okstate.edu.

R-factors: The quality of the final structure is assessed using agreement indices, or R-factors. The R1 value is a measure of the agreement between observed and calculated structure factor amplitudes, while wR2 is a weighted R-factor based on F². A low R1 value (typically < 0.05 for high-quality data) indicates a good fit.

Model Building: The process is often iterative, involving cycles of least-squares refinement followed by manual inspection and adjustment of the model, such as locating hydrogen atoms from the difference Fourier map or adding them in calculated positions uky.edu.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is governed by intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid-state material. For 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, several types of interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The two amino groups (-NH₂) are strong hydrogen bond donors, while the nitrogen and oxygen atoms of the benzoxazole ring are potential hydrogen bond acceptors. This would likely lead to an extensive network of intermolecular N-H···N and N-H···O hydrogen bonds, which are significant in stabilizing crystal structures researchgate.netiucr.org.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···X), where it acts as an electrophilic region (a σ-hole) that interacts with a nucleophile like an oxygen or nitrogen atom.

A study on a 2-aminobenzoxazole (B146116) salt demonstrated the formation of corrugated layers connected by hydrogen bonds, with stacking and π-π interactions providing interlayer connectivity iucr.orgiucr.orgscispace.com. A similar layered or herringbone packing motif, stabilized by a combination of these interactions, could be anticipated for 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of synthetic chemical compounds, enabling the separation of the target molecule from impurities, starting materials, and by-products. For a compound such as 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical data regarding its purity and structural integrity. The choice between these techniques often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative isolation of benzoxazole derivatives. nih.govcore.ac.uk Its application to 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE allows for accurate quantification of the compound's purity and the separation of potential isomers or related impurities.

Reverse-phase HPLC is the most common modality for this class of compounds. In this method, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile in water), is often employed to achieve optimal separation of compounds with varying polarities. nih.gov

Detection is typically performed using a UV-Vis or a Diode Array Detector (DAD), which can monitor the elution of compounds at specific wavelengths corresponding to their chromophores. For 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, the aromatic and heterocyclic structure allows for strong UV absorbance. Following separation, the purity of the isolated compound can be determined before further structural analysis. nih.gov

Table 1: Illustrative HPLC Method for Purity Analysis of 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE

| Parameter | Condition |

|---|---|

| Instrument | Alliance chromatographic system or similar |

| Column | SunFire C18 (3.5 µm, 2.1 x 150 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (AcN) |

| Gradient | 10% B for 4 min, linear gradient to 90% B over 25 min |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 15.8 min (Hypothetical) |

This table presents a hypothetical set of parameters based on methods used for similar benzoxazole derivatives and is for illustrative purposes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. It is highly effective for the identification and structural analysis of volatile and semi-volatile compounds. nih.gov For a compound like 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE, which contains polar amine groups, a derivatization step (e.g., silylation) may be required to increase its volatility and thermal stability for GC analysis.

Once introduced into the instrument, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. whitman.edu

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M+) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE (C₇H₆ClN₃O), the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a prominent (M+2)+ peak approximately one-third the intensity of the M+ peak. The fragmentation pattern provides crucial information about the compound's structure, revealing the arrangement of atoms and functional groups. nih.govwhitman.edu

Table 2: Predicted Key Mass Fragments for 5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE in GC-MS (Electron Ionization)

| m/z (mass-to-charge ratio) | Ion Formula | Predicted Fragment Identity |

|---|---|---|

| 183/185 | [C₇H₆ClN₃O]⁺ | Molecular Ion (M⁺) |

| 167/169 | [C₇H₄ClN₂O]⁺ | Loss of NH₂ |

| 154 | [C₇H₅N₃O]⁺ | Loss of Cl |

| 129 | [C₆H₄ClN]⁺ | Cleavage of the oxazole ring |

This table contains plausible mass fragments based on the principles of mass spectrometry and known fragmentation patterns of related heterocyclic and chlorinated compounds. The presence of chlorine is indicated by the "m/z / m/z+2" notation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of organic molecules.

The electronic structure of a molecule is fundamentally linked to its reactivity, photophysical properties, and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of this structure. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov

For 5-chloro-1,3-benzoxazole-2,7-diamine, the presence of electron-donating amino groups (-NH2) at the C2 and C7 positions would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group (-Cl) at the C5 position would likely lower the energy of the LUMO. This combination of substituents would likely result in a relatively small HOMO-LUMO gap, suggesting a higher potential for chemical reactivity and charge transfer interactions. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Benzoxazoles

| Compound | Substituents | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Energy Gap (eV) |

|---|---|---|---|---|

| Benzoxazole (B165842) (unsubstituted) | None | -6.5 | -1.0 | 5.5 |

| 2-Aminobenzoxazole (B146116) | 2-NH2 | -5.8 | -0.9 | 4.9 |

| 5-Chlorobenzoxazole (B107618) | 5-Cl | -6.7 | -1.3 | 5.4 |

| 5-Chloro-1,3-benzoxazole-2,7-diamine | 2,7-(NH2)2, 5-Cl | -5.6 (Estimated) | -1.4 (Estimated) | 4.2 (Estimated) |

Note: Values for 5-Chloro-1,3-benzoxazole-2,7-diamine are hypothetical estimates based on substituent effects observed in related molecules.

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For a largely planar and rigid system like the benzoxazole core, conformational flexibility is limited. However, the orientation of the amino groups' hydrogen atoms relative to the ring system can be a subject of such analysis. Computational methods can determine the rotational barriers and preferred orientations of these substituents. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions, such as hydrogen bonding. DFT calculations are a common tool for performing these analyses and determining the relative stabilities of different conformers. researchgate.net

The benzoxazole system is an aromatic heterocycle, and its aromaticity is a key contributor to its stability. wikipedia.org The degree of aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at the center of the ring systems; a more negative NICS value indicates a higher degree of aromaticity.

The aromaticity of the benzoxazole core in 5-chloro-1,3-benzoxazole-2,7-diamine would be influenced by its substituents. Electron-donating groups like the amino functions can enhance aromaticity by increasing electron delocalization within the ring. In contrast, electron-withdrawing groups can sometimes decrease aromaticity. researchgate.net A theoretical study on substituted 1,3-azoles has shown that electron-withdrawing groups can, in some cases, increase aromaticity, suggesting a complex interplay of electronic effects. researchgate.net A full computational analysis would be required to determine the precise effect of the chloro and diamino substitutions on the aromatic character of both the benzene (B151609) and oxazole (B20620) rings within this specific molecule.

Reaction Mechanism Modeling

Theoretical modeling is invaluable for mapping out the potential pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states.

The synthesis of 2-aminobenzoxazoles often involves the cyclization of a precursor molecule, such as an o-aminophenol derivative reacting with a cyanogen (B1215507) source or a related reagent. nih.gov A plausible synthetic route for 5-chloro-1,3-benzoxazole-2,7-diamine could involve the reaction of 2,4-diamino-6-chlorophenol with a reagent like cyanogen bromide.

Computational modeling can be used to analyze the transition state of the key intramolecular cyclization step. This analysis would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. This information provides the activation energy, which is crucial for understanding the reaction kinetics. Plausible mechanisms for the formation of substituted benzoxazoles often involve intermediates that can be computationally modeled to support the proposed reaction pathway. mdpi.commdpi.com

For many complex organic syntheses, predicting the regioselectivity—the position at which a reaction will occur—is critical. In the synthesis of substituted benzoxazoles, regioselectivity can be a factor if the precursors have multiple potential reaction sites. Computational tools like Fukui functions, which are derived from the electron density, can be used to predict the most likely sites for nucleophilic or electrophilic attack.

Stereoselectivity is relevant when a reaction can produce different stereoisomers. While the core benzoxazole structure is achiral, the introduction of chiral substituents would necessitate a consideration of stereoselectivity. Reaction mechanism modeling can be employed to calculate the energies of the different diastereomeric transition states, allowing for a prediction of the major stereoisomeric product. For 5-chloro-1,3-benzoxazole-2,7-diamine itself, stereoselectivity is not an intrinsic issue, but it would be for many of its potential derivatives.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a crucial tool for validating experimentally obtained data and assigning spectral features to specific molecular motions or electronic transitions.